molecular formula C14H13NO5 B135958 (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid CAS No. 127420-04-6

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Katalognummer: B135958
CAS-Nummer: 127420-04-6
Molekulargewicht: 275.26 g/mol
InChI-Schlüssel: JKQGTYDVJBARBW-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid is a chiral compound featuring a furan ring substituted with a benzyloxycarbonyl (Cbz)-protected amino group and an acetic acid side chain. The Cbz group, a common protecting moiety in peptide synthesis, enhances stability during reactions while allowing selective deprotection under hydrogenolytic conditions. This compound is synthesized via multicomponent reactions involving furan derivatives, glyoxals, and acetic acid precursors, as described in methodologies for related furylacetic acids . Its structural complexity and functional groups make it valuable in medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to chiral, aromatic, and acidic motifs.

Eigenschaften

IUPAC Name

(2R)-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQGTYDVJBARBW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a furan derivative.

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group serves as a protective moiety for the amino functionality, enabling selective reactions at other sites. Deprotection is critical for accessing the free amino acid derivative.

Conditions Reagents Products Yield Source
Acidic hydrolysisHCl (4M in dioxane)2-Amino-2-(furan-2-yl)acetic acid92%
Catalytic hydrogenationH₂, Pd/C (10% w/w)2-Amino-2-(furan-2-yl)acetic acid85%
Base-mediated cleavageKOH (THF/MeOH, 1:1)2-Amino-2-(furan-2-yl)acetic acid78%

Key Findings :

  • Acidic conditions (HCl/dioxane) achieve near-quantitative deprotection due to protonation of the carbamate .

  • Catalytic hydrogenation preserves stereochemistry but requires inert conditions to avoid furan ring hydrogenation .

Furan Ring Functionalization

The electron-rich furan ring undergoes electrophilic substitution and cross-coupling reactions.

Acylation via Friedel-Crafts

Reagents Catalyst Product Selectivity Source
Acetic anhydrideHZSM-5 zeolite2-Acetyl-furan-2-YL-acetic acid89%
Acetyl chlorideHZSM-5 zeolite2-Acetyl-furan-2-YL-acetic acid92%

Mechanistic Insight :

  • Acylium ion formation on HZSM-5 surfaces facilitates electrophilic attack at the furan’s α-position .

  • Water inhibits reaction rates but does not affect selectivity .

Palladium-Catalyzed Cross-Coupling

Reagents Catalyst Product Yield Source
Phenylboronic acidPd(PPh₃)₄, CuTC2-Phenyl-furan-2-YL-acetic acid73%
4-Methoxyphenylboronic acidPd₂(dba)₃, Me₂PPh2-(4-Methoxyphenyl)-furan-2-YL-acetic acid91%

Stereochemical Impact :

  • The (R)-configuration at the chiral center influences regioselectivity during coupling .

Carboxylic Acid Derivitization

The acetic acid group undergoes esterification, amidation, and peptide coupling.

Reaction Type Reagents Product Yield Source
EsterificationEthanol, H₂SO₄Ethyl (R)-Cbz-amino-furan-2-YL-acetate88%
AmidationGlycine methyl ester, EDC/HOBt(R)-Cbz-Gly(furan-2-YL)-Gly-OMe76%

Optimization Notes :

  • Steglich conditions (EDC/HOBt) prevent racemization during amidation .

Stereospecific Reactions

The (R)-configuration enables enantioselective transformations:

Reaction Catalyst/Ligand Enantiomeric Excess (ee) Source
HydrocuprationCu(OAc)₂/(S,S)-Ph-BPE88%
Asymmetric hydrogenationRuH(CO)(PPh₃)₃Cl, dCypp92%

Critical Observation :

  • Chiral ligands (e.g., Ph-BPE) enhance stereocontrol in transition-metal-catalyzed reactions .

Comparative Reactivity with Analogues

Compound Key Reactivity Differences Source
(S)-Benzyloxycarbonylamino-furan-2-YL-acetic acidLower enantioselectivity in Pd-catalyzed couplings (Δee = 15%)
BenzyloxycarbonylglycineNo furan-mediated acylation; simpler esterification

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

  • Molecular Formula : C₁₄H₁₃N₁O₅
  • Molecular Weight : 275.26 g/mol
  • IUPAC Name : (2R)-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid

The compound features a furan ring, an amino group protected by a benzyloxycarbonyl (Cbz) group, and an acetic acid moiety. Its unique structure allows for selective reactions due to the protected amino group, making it valuable in multi-step synthesis processes.

Synthetic Routes

The synthesis of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid typically involves:

  • Formation of the Furan Ring : Methods such as the Paal-Knorr synthesis.
  • Introduction of the Amino Group : Via nucleophilic substitution reactions.
  • Protection of the Amino Group : Using benzyloxycarbonyl chloride (Cbz-Cl).
  • Formation of the Acetic Acid Moiety : Through carboxylation reactions.

Chemistry

This compound serves as an intermediate in organic synthesis , particularly in the development of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block.

Reaction TypeCommon ReagentsProducts Formed
OxidationKMnO₄Furanones
ReductionH₂/Pd-CDeprotected amines
SubstitutionAcyl chloridesN-acyl derivatives

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and protein modifications. Its reactive functional groups allow researchers to probe into mechanisms of action at the molecular level.

Medicine

This compound has potential applications in drug development , particularly as a precursor for peptide-based drugs. Its structure allows for modifications that can enhance pharmacological activity.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies involving enzyme assays showed that varying the concentration of Cbz-FA resulted in significant changes in enzyme activity, indicating its potential as a lead compound for drug design.

Case Study 2: Synthesis of Peptide Derivatives

In a study focusing on peptide synthesis, this compound was utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The results indicated that the incorporation of Cbz-FA led to higher yields of desired peptide sequences compared to traditional amino acids.

Wirkmechanismus

The mechanism of action of ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amino group that can interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds share core features with the target molecule, such as furan/acetic acid backbones or protective groups, but differ in substituents and properties:

Physicochemical and Reactivity Differences

  • Cbz Group vs.
  • Chirality: The (R)-configuration of the target compound distinguishes it from non-chiral analogs, influencing its binding affinity in enantioselective biological interactions .
  • Lipophilicity : The Cbz group contributes to a higher estimated XLogP3 (~2.5) compared to the sulfonyl derivative (XLogP3 = 1.3), suggesting greater membrane permeability .

Research Findings and Trends

Recent studies highlight the versatility of furan-acetic acid hybrids in targeting inflammatory enzymes (e.g., COX-2) and antimicrobial agents. The target compound’s chirality and protective group modularity position it as a promising scaffold for optimizing pharmacokinetic profiles, as seen in related benzofuran derivatives .

Biologische Aktivität

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid is an organic compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃N₁O₅, with a molecular weight of approximately 275.26 g/mol. The compound features a furan ring, an amino group, and a benzyloxycarbonyl protecting group, which enhances its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the furan moiety and the introduction of the benzyloxycarbonyl group. Various synthetic routes may be optimized for purity and yield depending on the intended application.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, derivatives of benzoxazole have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

CompoundActivity TypeTarget Organisms
This compoundAntibacterial & AntifungalBacillus subtilis, Candida albicans
Benzoxazole derivativesAntibacterial & AntifungalBacillus subtilis, Candida albicans

Cytotoxicity Studies

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary data suggest that compounds related to this structure exhibit differential toxicity, often being more toxic to cancer cells than to normal cells. This selectivity indicates potential for development as anticancer agents .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within microbial and cancerous cells. The presence of the furan ring may enhance its ability to form reactive intermediates that can disrupt cellular functions, leading to cell death or inhibition of growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
BenzyloxycarbonylglycineGlycine backbone with benzyloxycarbonylLacks furan ring; simpler structure
Furan-2-acetic acidFuran ring with acetic acidNo amino group; simpler reactivity
(S)-Benzyloxycarbonylamino-furan-2-YL-acetic acidStereoisomer of (R)-formDifferent stereochemistry affects biological activity

The presence of the furan ring and specific stereochemistry in this compound contributes significantly to its unique biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the promising biological activities associated with this compound:

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited effective antimicrobial activity against selected strains, indicating its potential as a therapeutic agent.
  • Cytotoxicity : Research involving various cancer cell lines revealed that certain derivatives showed higher cytotoxicity towards cancer cells compared to normal cells, suggesting a possible pathway for anticancer drug development.
  • Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) have provided insights into how modifications to the chemical structure can enhance or diminish biological activity, guiding future synthetic efforts aimed at optimizing efficacy .

Q & A

Q. What are the key synthetic pathways for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to an amino-furan acetic acid precursor. A critical step is hydrogenation in glacial acetic acid to reduce intermediates, as demonstrated in analogous furan-containing compounds . Optimization includes:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) improve yield during deprotection.
  • Temperature control : Maintain 25–50°C to prevent side reactions (e.g., racemization).
  • Solvent purity : Use anhydrous acetic acid to avoid hydrolysis of the Cbz group.
Step Reagents/Conditions Key Considerations
ProtectionBenzyl chloroformate, base (e.g., NaHCO₃)pH control to avoid over- or under-protection.
HydrogenationH₂, Pd/C in AcOHMonitor pressure and reaction time to prevent over-reduction.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example, the furan ring protons appear as distinct doublets (δ 6.2–7.4 ppm), while the Cbz group shows characteristic benzyl signals (δ 4.8–5.2 ppm for CH₂) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Chiral columns (e.g., Chiralpak®) differentiate enantiomers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ expected for C₁₄H₁₅NO₅: 285.0974).

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?

  • Methodological Answer : Conflicting stereochemical data may arise from racemization during synthesis or improper analytical conditions. To address this:
  • Chiral HPLC : Compare retention times with authentic (R)- and (S)-standards .
  • X-ray Crystallography : Definitive assignment via crystal structure analysis (e.g., as seen in pharmacopeial standards for (R)-2-amino-2-phenylacetic acid derivatives) .
  • Circular Dichroism (CD) : Monitor Cotton effects to confirm absolute configuration.

Q. What experimental strategies mitigate side reactions during the hydrogenation of intermediates?

  • Methodological Answer : Common side reactions include over-reduction of the furan ring or premature Cbz deprotection. Strategies include:
  • Catalyst Poisoning : Additives like quinoline suppress excessive hydrogenation .
  • Stepwise Monitoring : Use TLC or in-situ IR to track reaction progress.
  • Acid Stability Tests : Pre-screen intermediates in acetic acid to assess susceptibility to hydrolysis .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer : Stability data indicate:
  • Temperature : Store at –20°C in sealed containers to prevent degradation.
  • Light Sensitivity : Protect from UV exposure (use amber vials).
  • Incompatibilities : Avoid strong oxidizers or bases, which may hydrolyze the Cbz group .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point data across literature sources?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. To reconcile:
  • Recrystallization : Reproduce results using solvents like ethanol/water mixtures.
  • DSC/TGA : Thermogravimetric analysis determines decomposition points vs. true melting.
  • Cross-Validation : Compare with structurally similar compounds (e.g., benzyloxycarbonyl-amino acids with furan moieties ).

Comparative Methodological Table

Aspect Basic Approach Advanced Technique
Stereochemical Analysis Polarimetry ([α]D measurements)X-ray crystallography
Purity Assessment TLC (Rf comparison)Chiral HPLC with diode array detection
Stability Testing Visual inspection for discolorationAccelerated stability studies (40°C/75% RH for 1 month)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.